1,5-Naphthalenedisulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,5-naphthalenedisulfonic acid primarily involves treating naphthalene with oleum under specific conditions. Studies have optimized the reaction parameters, such as the ratio of naphthalene to SO3, reaction time, temperature, and the concentration of oleum, to improve yield and efficiency. Optimal conditions reported include a temperature of 25℃, a molar ratio of SO3 to naphthalene of 3, a 20% concentration of oleum, and a reaction time of 10 hours, achieving a yield of 58% (Li Mei, 2002).
Molecular Structure Analysis
The molecular structure of 1,5-naphthalenedisulfonic acid and its derivatives has been elucidated using X-ray diffraction techniques, revealing complex supramolecular assemblies. For instance, the crystal structure of bis(3-aminopyridinium) 1,5-naphthalenedisulfonate dihydrate demonstrates how 1,5-naphthalenedisulfonate anions interact with organic cations to form a three-dimensional framework through hydrogen bonding (Zi-Liang Wang & Linheng Wei, 2008).
Chemical Reactions and Properties
1,5-Naphthalenedisulfonic acid participates in various chemical reactions, forming complexes with metals and acting as a dopant in polymers. For example, coordination polymers with d10 metals like cadmium and silver have been synthesized using 1,5-naphthalenedisulfonic acid, demonstrating interesting luminescent properties (Hui-Chao Zhao et al., 2014).
Physical Properties Analysis
The physical properties of 1,5-naphthalenedisulfonic acid and its complexes, such as solubility, crystallinity, and thermal stability, are crucial for their application. Polypyrrole doped with 1,5-naphthalenedisulfonic acid, for instance, exhibits remarkable room temperature conductivity and crystallinity, attributes that are significant for applications in electronics (Jing Liu & M. Wan, 2001).
Chemical Properties Analysis
The chemical properties of 1,5-naphthalenedisulfonic acid, such as its reactivity towards different chemical agents and its behavior under various chemical conditions, have been the subject of detailed studies. Its oxidative degradation in aqueous solutions, particularly in the presence of H2O2, has been explored, highlighting its potential for environmental remediation of sulfonated aromatic pollutants (M. Ravera et al., 2010).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 1,5-Naphthalenedisulfonic acid is synthesized using naphthalene as a raw material. Different methods, like treating naphthalene with oleum and varying the reaction conditions, have been studied to optimize the yield and efficiency of the synthesis process. The yield and efficiency vary depending on factors like concentration of oleum, reaction temperature, and the ratio of oleum to naphthalene (Xie Xiu-rong, 2002), (Li Mei, 2002).
Photocatalytic Degradation : Studies on the photocatalytic degradation of 1,5-Naphthalenedisulfonate (NDS) in the presence of titanium dioxide and hydrogen peroxide have provided insights into the degradation pathways of this compound. The initial steps of degradation involve hydroxylation and desulfonation (E. Szabó-Bárdos et al., 2008).
Environmental and Industrial Applications
Environmental Breakdown : Sulfonated aromatic pollutants like NDS are known for their resistance to environmental breakdown and microbial treatment. Studies have explored oxidative degradation methods, such as UV-photolysis in the presence of H2O2, to effectively break down these persistent compounds (M. Ravera et al., 2010).
Wastewater Treatment : The application of NDS in wastewater treatment has been studied, focusing on the extraction and determination of sulfonates in industrial effluents. Techniques such as solid-phase extraction and ion-pair chromatography/electrospray-mass spectrometry have been utilized for this purpose (M. Alonso et al., 1999).
Advanced Materials and Coordination Chemistry
Doped Polymers : Research has been conducted on synthesizing polypyrrole doped with 1,5-Naphthalenedisulfonic acid (1,5-NDSA), revealing interesting properties like good crystallinity and room-temperature conductivity, making it a candidate for various applications in materials science (Jing Liu & M. Wan, 2001).
Coordination Polymers : The development of coordination polymers based on 1,5-Naphthalenedisulfonic acid has been explored. These polymers exhibit interesting structural properties and potential applications in areas like luminescent materials (Hui-Chao Zhao et al., 2014).
Biomedical Research
- Antiviral Research : Naphthalenedisulfonic acid derivatives have been studied for their potential antiviral properties, especially in inhibiting HIV replication. Such studies have led to the development of new classes of non-nucleoside anti-HIV compounds (P. Mohan et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
naphthalene-1,5-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGVFVZDVNBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046982 | |
Record name | 1,5-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenedisulfonic acid | |
CAS RN |
81-04-9 | |
Record name | 1,5-Naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armstrong's acid | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,5-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8FPK78470 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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